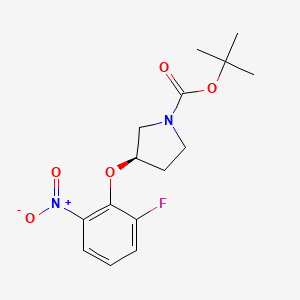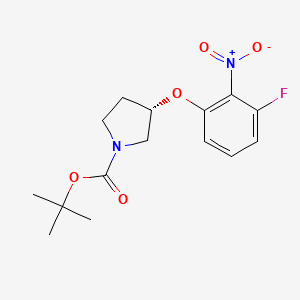
Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate
Vue d'ensemble
Description
Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate is a compound with the chemical formula C14H19FN2O2 and a molecular weight of 266.31 . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate consists of a piperidine ring which bears a carboxylic acid group . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Indole derivatives, including piperidine-based compounds, play a crucial role in drug discovery. Researchers have explored the potential of this compound as a scaffold for designing novel drugs. Its structural features, such as the piperidine ring and the fluorine-substituted phenyl group, offer opportunities for creating targeted therapies. Investigations into its interactions with biological receptors, enzymatic inhibition, and pharmacokinetics are ongoing .
Anticancer Agents
The piperidine moiety in this compound has been investigated for its potential as an anticancer agent. Researchers explore its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The fluorine substitution enhances lipophilicity and may influence drug delivery and bioavailability. Further studies are needed to optimize its efficacy and safety .
Antimicrobial Properties
Indole derivatives often exhibit antimicrobial activity. Researchers have evaluated the compound’s ability to inhibit bacterial and fungal growth. The amino and fluorine substituents may enhance its potency against specific pathogens. Mechanistic studies elucidating its mode of action are essential for therapeutic applications .
Neuropharmacology and Neuroprotection
The piperidine ring system is relevant to neuropharmacology. Investigations focus on its potential as a neuroprotective agent, modulation of neurotransmitter receptors, and treatment of neurodegenerative disorders. The compound’s ability to cross the blood-brain barrier is crucial for its efficacy in neurological conditions .
Agrochemicals and Plant Growth Regulators
Indole derivatives, including those with piperidine moieties, have applications in agriculture. Researchers explore their effects on plant growth, pest resistance, and stress tolerance. Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate may serve as a precursor for developing plant growth regulators or pesticides .
Materials Science and Organic Synthesis
Beyond biological applications, indole derivatives contribute to materials science. Researchers investigate their use as building blocks for organic synthesis, including the construction of functionalized molecules, polymers, and supramolecular assemblies. The compound’s reactivity and versatility make it valuable in synthetic chemistry .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-2-19-14(18)10-6-8-17(9-7-10)12-5-3-4-11(15)13(12)16/h3-5,10H,2,6-9,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEOSPJDZJVUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200172 | |
| Record name | Ethyl 1-(2-amino-3-fluorophenyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate | |
CAS RN |
1233955-79-7 | |
| Record name | Ethyl 1-(2-amino-3-fluorophenyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(2-amino-3-fluorophenyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B3027087.png)


![tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027092.png)
